4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a benzofuran moiety, a methoxyphenyl group, and a morpholinylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:
Formation of the benzofuran moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the morpholinylpropyl side chain: This can be done through nucleophilic substitution reactions.
Final assembly of the pyrrol-2-one ring: This step may involve condensation reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent due to its unique structural features.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-piperidin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a piperidine ring instead of a morpholine ring.
4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyrrolidin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H28N2O6 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H28N2O6/c1-33-20-9-7-18(8-10-20)24-23(25(30)22-17-19-5-2-3-6-21(19)35-22)26(31)27(32)29(24)12-4-11-28-13-15-34-16-14-28/h2-3,5-10,17,24,31H,4,11-16H2,1H3 |
InChI Key |
BWDJMNKYICJCNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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